

(R)-(+)-8-Hydroxy-DPAT hydrobromide CAS number and properties

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Compound of Interest

Compound Name:	(R)-(+)-8-Hydroxy-DPAT hydrobromide
CAS No.:	78095-19-9
Cat. No.:	B1662578

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Technical Monograph: **(R)-(+)-8-Hydroxy-DPAT Hydrobromide**

Executive Summary

(R)-(+)-8-Hydroxy-DPAT hydrobromide (CAS: 78095-19-9) stands as the "gold standard" reference agonist for the serotonin 5-HT_{1A} receptor in neuroscience research. Unlike its racemic counterpart, the (R)-enantiomer acts as a full, potent agonist with high stereoselectivity, making it the critical tool for dissecting 5-HT_{1A}-mediated signaling pathways, including thermoregulation, anxiety modulation, and neuroendocrine function. This guide provides a rigorous technical analysis of its physicochemical properties, signaling mechanics, and validated experimental protocols.

Chemical Identity & Physicochemical Profile

Precise characterization is essential for reproducibility. The (R)-enantiomer is distinct from the racemate (CAS: 76135-31-4) and the (S)-enantiomer, which displays partial agonist activity.^[1]

Property	Specification
Chemical Name	(R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
CAS Number	78095-19-9 (Specific to (R)-isomer HBr salt)
Molecular Formula	C ₁₆ H ₂₅ NO[2][3] · HBr
Molecular Weight	328.29 g/mol
Appearance	White to off-white solid
Solubility	Water: >10 mg/mL (may require gentle warming/sonication)DMSO: ~20 mg/mL Ethanol: Soluble
Optical Activity	(c = 1 in Methanol)
Storage	Desiccate at +4°C (short term) or -20°C (long term). Protect from light.

Handling Directive: Stock solutions in water are susceptible to oxidation. It is recommended to prepare aqueous solutions immediately prior to use or store aliquots at -80°C.

Pharmacodynamics & Mechanism of Action

Receptor Selectivity and Affinity

(R)-(+)-8-OH-DPAT is highly selective for the 5-HT_{1A} receptor (1 nM).

- Selectivity Ratio: >1000-fold selectivity over 5-HT_{1B} and other 5-HT subtypes.
- Off-Target Binding: Moderate affinity for 5-HT₇ receptors (250 nM). Researchers using high concentrations (>1 M) must control for 5-HT₇ activation.

Stereochemical Functional Divergence

The utility of the (R)-isomer stems from its efficacy:

- (R)-isomer: Full agonist.[1][2][4] Induces maximal G-protein activation and physiological response (e.g., hypothermia).
- (S)-isomer: Partial agonist.[1] Can act as a functional antagonist in the presence of full agonists.
- Implication: Using the racemate introduces a confounding variable where the (S)-isomer may blunt the maximal response of the (R)-isomer.

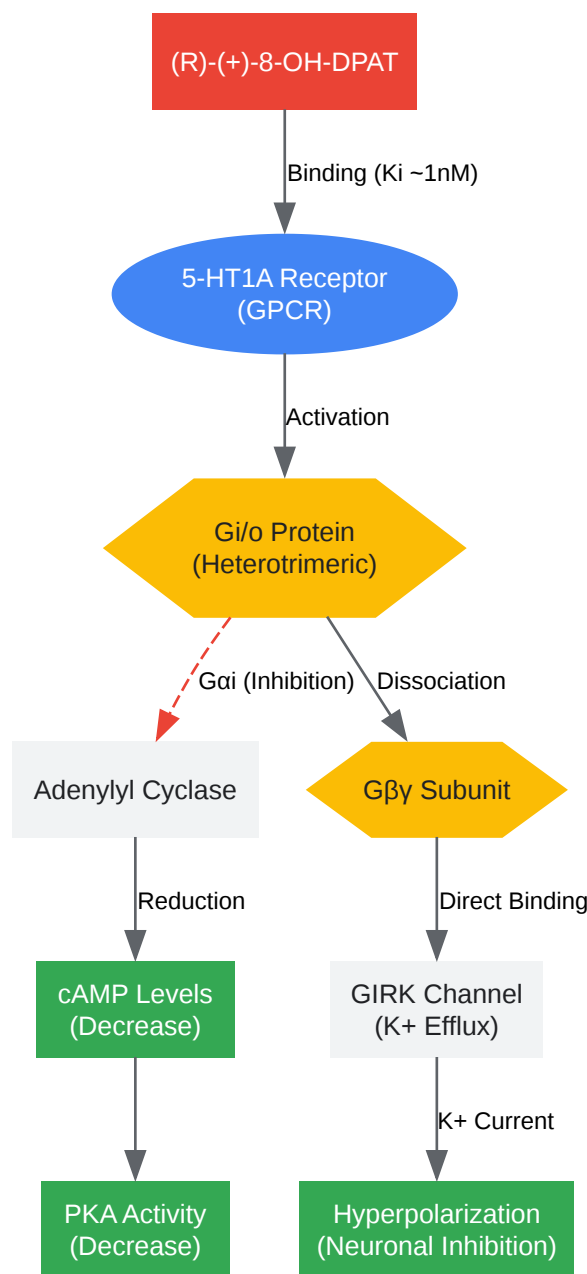
Signaling Pathway Architecture

Upon binding, (R)-(+)-8-OH-DPAT induces a conformational change in the 5-HT_{1A} receptor, triggering

protein coupling. This initiates two primary divergent pathways:

- Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP.
- GIRK Channel Activation:

subunits directly open G-protein-coupled Inwardly Rectifying Potassium channels, causing neuronal hyperpolarization (inhibition of firing).



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Figure 1: Signal transduction cascade activated by (R)-(+)-8-OH-DPAT binding to 5-HT1A receptors.

Experimental Applications & Protocols

In Vivo: Induction of Hypothermia (Rat Model)

The 5-HT_{1A} receptor-mediated hypothermic response is a robust, quantifiable *in vivo* assay for functional receptor activation.

Rationale: Systemic administration activates autoreceptors in the Raphe nuclei and postsynaptic receptors, disrupting thermoregulation.

Protocol Workflow:

- Subject Acclimatization: House rats individually at 22±1°C for 24h prior to testing to stabilize basal body temperature.
- Baseline Measurement: Measure rectal temperature () 30 minutes before injection using a digital thermometer (probe insertion depth: 2.5 cm). Repeat at (immediately before injection).
 - Criterion: Exclude animals with unstable baselines (variation >0.3°C).
- Drug Administration:
 - Vehicle: 0.9% Saline.[5]
 - Dose: 0.1 – 1.0 mg/kg (Subcutaneous - s.c.).[3]
 - Volume: 1 mL/kg.
- Data Acquisition: Measure temperature at 15, 30, 60, and 90 minutes post-injection.
- Analysis: Calculate (Change from baseline). Maximal effect typically occurs at 30-60 min.



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Figure 2: Experimental workflow for assessing 5-HT_{1A} agonist-induced hypothermia.

In Vitro: Stock Solution Preparation

To ensure consistency across assays:

- Weighing: Accurately weigh the specific HBr salt (MW 328.29).
- Solvent: Add distilled water. If the solution is cloudy, sonicate at 40°C for 5-10 minutes.
- Filtration: For cell culture, filter sterilize using a 0.22 μm PVDF filter. Do not use nylon filters as drug adsorption may occur.
- Storage: Aliquot into light-protective vials. Store at -20°C. Avoid freeze-thaw cycles.

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.
- Toxicity: Potent neuroactive compound. Accidental exposure may cause dizziness, nausea, or serotonin syndrome-like symptoms.
- PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood to avoid inhalation.

References

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